2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid
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Overview
Description
2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid is a heterocyclic compound that features a thiophene ring, an oxazole ring, and a sulfanyl acetic acid moiety
Mechanism of Action
Target of action
Thiophene and oxazole derivatives have been found to interact with a variety of biological targets. For example, some thiophene derivatives are known to interact with voltage-gated sodium channels .
Mode of action
The exact mode of action would depend on the specific targets of “2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid”. For instance, if it targets voltage-gated sodium channels like some other thiophene derivatives, it might work by blocking these channels and thereby affecting the transmission of nerve signals .
Biochemical pathways
Thiophene and oxazole derivatives can affect various biochemical pathways depending on their specific targets. For example, if “this compound” targets voltage-gated sodium channels, it could affect the action potential pathway in neurons .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it blocks voltage-gated sodium channels, it could inhibit the firing of action potentials in neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid typically involves the construction of the thiophene and oxazole rings followed by their coupling with a sulfanyl acetic acid moiety. One common synthetic route includes:
Formation of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Formation of the Oxazole Ring: Oxazoles can be synthesized through the cyclodehydration of α-hydroxy ketones with amides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiopheneethanol and thiophene-2-carboxylic acid.
Oxazole Derivatives: Compounds such as 2-oxazoline and 4,5-dihydro-1,3-oxazole.
Uniqueness
2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid is unique due to its combined thiophene and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to simpler thiophene or oxazole derivatives .
Properties
IUPAC Name |
2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S2/c12-10(13)6-15-5-7-4-8(14-11-7)9-2-1-3-16-9/h1-4H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLYOHJYYLANJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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